N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide
Description
N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure with two chromene rings and a sulfonamide group, making it an interesting subject for various scientific studies.
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-24(21,15-8-9-17-14(12-15)6-3-10-22-17)19-16-7-1-4-13-5-2-11-23-18(13)16/h1,4,7-9,12,19H,2-3,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYAQEHWGFQOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCC4)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide typically involves the reaction of 3,4-dihydro-2H-chromene derivatives with sulfonamide precursors under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the sulfonamide, followed by nucleophilic substitution with the chromene derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Oxo-3,4-dihydro-2H-chromen-8-yl)acetic acid
- 3-(3,4-Dihydro-2H-chromen-8-yl)-1-propanol
- Pavetannin B6
Uniqueness
N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide is unique due to its dual chromene structure and the presence of a sulfonamide group. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
